1,1,3,3-Tetramethylurea
Overview
Description
1,1,3,3-Tetramethylurea is an organic compound with the chemical formula C5H12N2O. It is a substituted urea and appears as a colorless liquid. This compound is known for its use as an aprotic polar solvent, particularly in reactions involving aromatic compounds and Grignard reagents .
Synthetic Routes and Reaction Conditions:
Dimethylamine and Phosgene Reaction: this compound can be synthesized by reacting dimethylamine with phosgene in the presence of a sodium hydroxide solution.
Dimethylcarbamoyl Chloride and Dimethylamine Reaction: Another method involves combining dimethylcarbamoyl chloride with excess dimethylamine.
Diphenylcarbonate and Dimethylamine Reaction: This reaction in an autoclave also yields tetramethylurea effectively.
Oxidation of Tetrakis(dimethylamino)ethylene: this compound is formed during the oxidation of tetrakis(dimethylamino)ethylene.
Industrial Production Methods:
- The industrial production of tetramethylurea typically follows the synthetic routes mentioned above, with a focus on optimizing yield and purity through controlled reaction conditions and purification processes .
Types of Reactions:
Substitution: It is involved in substitution reactions, especially in the formation of amide bonds and peptide synthesis.
Common Reagents and Conditions:
Oxidizing Agents: Used in the oxidation of tetrakis(dimethylamino)ethylene to form tetramethylurea.
Dimethylcarbamoyl Chloride and Dimethylamine: Common reagents in the synthesis of tetramethylurea.
Major Products:
Mechanism of Action
Target of Action
Tetramethylurea (TMU) is an organic compound with the formula (CH3)2N2CO . It is primarily used as an aprotic polar solvent, especially for aromatic compounds . Its primary targets are therefore the compounds it is intended to dissolve or react with.
Mode of Action
TMU interacts with its targets by acting as a solvent, facilitating various chemical reactions. For example, it is used for Grignard reagents . It can also be used in base-catalyzed isomerization, alkylation, cyanation, and other condensation reactions .
Biochemical Pathways
The exact biochemical pathways affected by TMU depend on the specific reactions it is used in. For instance, in the case of Grignard reactions, TMU can help facilitate the formation of carbon-carbon bonds . .
Result of Action
The result of TMU’s action is the successful facilitation of the chemical reactions it is used in. By acting as a solvent, it can help dissolve reactants, increase the rate of reaction, and improve the yield of desired products .
Biochemical Analysis
Cellular Effects
It is known that Tetramethylurea can dissolve cellulose ester and swell other polymers such as polycarbonates, polyvinyl chloride, or aliphatic polyamides, usually at elevated temperature .
Molecular Mechanism
It is known that Tetramethylurea is formed during the oxidation of tetrakis(dimethylamino)ethylene (TDAE), a very electron-rich alkene .
Temporal Effects in Laboratory Settings
In situ high-pressure Raman spectra of Tetramethylurea have been measured up to 25 GPa, liquid-solid and solid-solid phase transitions were detected at 0.2 GPa and 7.4 GPa, respectively .
Metabolic Pathways
It is known that Tetramethylurea is a metabolite observed in cancer metabolism .
Transport and Distribution
Tetramethylurea is known to be miscible with water and many organic solvents .
Scientific Research Applications
1,1,3,3-Tetramethylurea has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in various chemical reactions, including condensation reactions and isomerization.
Biology: this compound is utilized in the study of hydrogen-bond dynamics and protein denaturation.
Medicine: It plays a role in the dissociation of hemoglobin and the study of apoproteins in serum lipoproteins.
Comparison with Similar Compounds
Hexamethylphosphoramide (HMPT): 1,1,3,3-Tetramethylurea is often used as a replacement for the carcinogenic hexamethylphosphoramide due to its similar solvent properties.
Dimethylformamide (DMF): Another polar aprotic solvent, but tetramethylurea has a higher boiling point and different solvent characteristics.
Dimethyl Sulfoxide (DMSO): While both are polar aprotic solvents, tetramethylurea is less commonly used in biological applications compared to dimethyl sulfoxide.
Uniqueness: this compound is unique due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds. Its use as a solvent in polymerization reactions and its role in replacing more hazardous solvents highlight its distinct properties .
Properties
IUPAC Name |
1,1,3,3-tetramethylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-6(2)5(8)7(3)4/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQQQNCBBIEMEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060893 | |
Record name | Tetramethylurea | |
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Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with mild pleasant odor; [Merck Index] Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Tetramethylurea | |
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Boiling Point |
176.5 °C | |
Record name | TETRAMETHYLUREA | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/129 | |
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Flash Point |
ABOUT 75 °C | |
Record name | TETRAMETHYLUREA | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/129 | |
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Solubility |
MISCIBLE WITH WATER, PETROLEUM ETHER, ALL COMMON SOLVENTS, SLIGHTLY SOL IN ALCOHOL, water solubility = 1X10+6 mg/l | |
Record name | TETRAMETHYLUREA | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9687 @ 20 °C/4 °C | |
Record name | TETRAMETHYLUREA | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/129 | |
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Vapor Pressure |
vaopr pressure = 13.9 mm Hg @ 71 °C | |
Record name | TETRAMETHYLUREA | |
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Color/Form |
LIQUID | |
CAS No. |
632-22-4 | |
Record name | Tetramethylurea | |
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Record name | TETRAMETHYLUREA | |
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Record name | Urea, N,N,N',N'-tetramethyl- | |
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Record name | Tetramethylurea | |
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Record name | Tetramethylurea | |
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Record name | TETRAMETHYLUREA | |
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Record name | TETRAMETHYLUREA | |
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Record name | 1,1,3,3-tetramethylurea | |
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Melting Point |
-1.2 °C | |
Record name | TETRAMETHYLUREA | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/129 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tetramethylurea interact with proteins and what are the downstream effects?
A1: Tetramethylurea exhibits preferential interactions with aromatic amino acid side chains in proteins, particularly tryptophan. [] This interaction can lead to significant dehydration of these side chains, effectively disrupting hydrophobic interactions within the protein structure. [] Consequently, tetramethylurea can act as a protein denaturant, similar to urea, but with potentially different mechanisms of action. [, ]
Q2: How does the methylation of urea affect its interaction with proteins?
A2: Methylation of urea leads to a progressive increase in its affinity for aromatic amino acid side chains. [] This suggests that increasing the hydrophobic character of urea through methylation enhances its ability to disrupt hydrophobic interactions within proteins.
Q3: What is the impact of tetramethylurea on the structure of water?
A3: The presence of tetramethylurea in water significantly slows down the reorientation time of water molecules. [] This is attributed to the formation of two types of water molecules: bulk-like molecules with normal reorientation and immobilized molecules involved in solvating the methyl groups of tetramethylurea. [] This suggests that tetramethylurea can significantly perturb the hydrogen-bond network of water.
Q4: How does tetramethylurea interact with ethylene glycol at different concentrations?
A4: Studies using density measurements reveal a change in the interaction between tetramethylurea and ethylene glycol near a 1:1 molar ratio. [] At low concentrations of tetramethylurea, the interaction is primarily solvophobic, indicating that ethylene glycol molecules tend to surround and solvate individual tetramethylurea molecules. []
Q5: What is the molecular formula, weight, and relevant spectroscopic data for tetramethylurea?
A5: - Molecular formula: C5H12N2O- Molecular weight: 116.16 g/mol- Spectroscopic data: - 1H NMR: A single peak at ~2.75 ppm in CDCl3 - 13C NMR: Peaks corresponding to the carbonyl and methyl groups - IR: Characteristic strong absorption band for the carbonyl group (C=O) that experiences a shift depending on the solvent environment []
Q6: Is there a connection between the structure of tetramethylurea and its ability to dissolve coal?
A6: While tetramethylurea alone demonstrates good coal dissolving capabilities, blending it with other solvents, like tetralin, can further enhance its effectiveness. [] This synergistic effect is likely linked to the combined action of tetramethylurea disrupting the coal structure and the co-solvent aiding in solubilizing the extracted components.
Q7: Does tetramethylurea exhibit catalytic activity, and if so, in what reactions and mechanisms?
A7: Polymeric analogs of tetramethylurea, synthesized via free-radical polymerization of N,N,N'-trimethyl-N'-p-vinylbenzylurea, have shown promising activity as phase-transfer catalysts in SN2 reactions. [] Interestingly, monomeric tetramethylurea does not display this catalytic behavior, highlighting the influence of the polymeric structure on its activity. []
Q8: Have computational chemistry and modeling been used to study tetramethylurea, and what insights have they provided?
A8: Yes, molecular dynamics simulations have been extensively used to investigate the behavior of tetramethylurea in aqueous solutions. [, , ] These simulations have revealed details about the aggregation behavior of tetramethylurea, its impact on water structure, and the dynamics of hydrogen bonding in these systems.
Q9: How do structural modifications of tetramethylurea impact its activity, potency, and selectivity?
A9: Studies comparing the effects of urea and tetramethylurea on the coil-to-globule transition temperature of poly(N-isopropylacrylamide) offer insights into SAR. [] Urea decreases the transition temperature (stabilizing the globule state), while tetramethylurea increases it. [] This suggests that the presence of methyl groups significantly influences the interaction with polymers and potentially other biomolecules.
Q10: Are there any strategies to improve the stability, solubility, or bioavailability of tetramethylurea?
A10: While tetramethylurea is generally soluble in various organic solvents, specific formulation strategies might be required depending on the intended application. [] For instance, its sensitivity to moisture necessitates storage precautions and the use of freshly prepared solutions in some cases. []
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